molecular formula C57H86O3 B1234449 3-Decaprenyl-4-hydroxybenzoate CAS No. 636-57-7

3-Decaprenyl-4-hydroxybenzoate

Cat. No. B1234449
CAS RN: 636-57-7
M. Wt: 819.3 g/mol
InChI Key: CMPNJZREBHCPHN-LTNIBBDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3-all-trans-decaprenylbenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid in which the hydrogen at position 3 is substituted by a decaprenyl group. It is a monohydroxybenzoic acid and an olefinic compound. It is a conjugate acid of a 4-hydroxy-3-all-trans-decaprenylbenzoate.
3-Decaprenyl-4-hydroxybenzoic acid, also known as pphb-10, belongs to the class of organic compounds known as polyprenylphenols. Polyprenylphenols are compounds containing a polyisoprene chain attached to a phenol group. 3-Decaprenyl-4-hydroxybenzoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-decaprenyl-4-hydroxybenzoic acid is primarily located in the membrane (predicted from logP), mitochondria and cytoplasm.

Scientific Research Applications

Enzymatic Roles in Ubiquinone Synthesis

3-Decaprenyl-4-hydroxybenzoate plays a crucial role in the biosynthesis of ubiquinone (coenzyme Q), a vital component in the electron transport chain in mitochondria. Gupta and Rudney (1985) highlighted the enzyme 4-hydroxybenzoate polyprenyltransferase in rat liver, which catalyzes the formation of 3-polyprenyl-4-hydroxybenzoate, a precursor in ubiquinone synthesis (Gupta & Rudney, 1985). Similarly, Nishino and Rudney (1977) studied the properties of this enzyme in rat and guinea pig livers, revealing the significance of detergents in modifying the biosynthetic pattern for ubiquinone (Nishino & Rudney, 1977).

Involvement in Cardiac Function

Yamamoto et al. (1989) investigated the biosynthesis of ubiquinone in the rat heart, demonstrating that the heart can incorporate p-hydroxy[U-14C]benzoate into 3-decaprenyl 4-hydroxybenzoate, thus indicating its role in cardiac energy production (Yamamoto et al., 1989).

Relationship with Mitochondrial Function

The study by Momose and Rudney (1972) on the synthesis of 3-polyprenyl-4-hydroxybenzoate in the inner membrane of rat liver mitochondria underscores the compound's involvement in mitochondrial function and energy metabolism (Momose & Rudney, 1972).

Insights from Bacterial Systems

Research on Escherichia coli by Young et al. (1972) showed the enzyme 4-hydroxybenzoate octaprenyltransferase's role in converting 4-hydroxybenzoate to 3-octaprenyl-4-hydroxybenzoate, providing insights into similar pathways in higher organisms (Young et al., 1972).

properties

CAS RN

636-57-7

Product Name

3-Decaprenyl-4-hydroxybenzoate

Molecular Formula

C57H86O3

Molecular Weight

819.3 g/mol

IUPAC Name

3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-4-hydroxybenzoic acid

InChI

InChI=1S/C57H86O3/c1-44(2)21-12-22-45(3)23-13-24-46(4)25-14-26-47(5)27-15-28-48(6)29-16-30-49(7)31-17-32-50(8)33-18-34-51(9)35-19-36-52(10)37-20-38-53(11)39-40-54-43-55(57(59)60)41-42-56(54)58/h21,23,25,27,29,31,33,35,37,39,41-43,58H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H,59,60)/b45-23+,46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+

InChI Key

CMPNJZREBHCPHN-LTNIBBDRSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)C(=O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)O)C)C)C)C)C)C)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)O)C)C)C)C)C)C)C)C)C)C

Other CAS RN

636-57-7

physical_description

Solid

synonyms

3-decaprenyl-4-hydroxybenzoate
PPHB-10

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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